(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrido[1,2-a]pyrimidine core fused with a chromene moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with ethyl acetoacetate to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with salicylaldehyde to introduce the chromene moiety. The final step involves esterification to form the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit antiviral, antibacterial, and anticancer properties. The chromene moiety also contributes to its biological activity, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidine core can bind to enzymes and receptors, modulating their activity. The chromene moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.
Chromene derivatives: Compounds containing the chromene moiety also show a range of biological activities and are used in various applications.
Uniqueness
What sets (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate apart is the combination of the pyrido[1,2-a]pyrimidine and chromene moieties in a single molecule. This unique structure enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H14N2O4 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H14N2O4/c22-18-10-15(20-17-7-3-4-8-21(17)18)12-25-19(23)14-9-13-5-1-2-6-16(13)24-11-14/h1-10H,11-12H2 |
InChI Key |
SJGLJBSJDYLGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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